Dihydrocortisol
Dihydrocortisol
Dihydrocortisol belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, dihydrocortisol is considered to be a steroid lipid molecule. Dihydrocortisol is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm. Dihydrocortisol participates in a number of enzymatic reactions. In particular, Dihydrocortisol can be converted into cortisol through its interaction with the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase. In addition, Dihydrocortisol can be biosynthesized from tetrahydrocortisol; which is catalyzed by the enzyme aldo-keto reductase family 1 member C4. In humans, dihydrocortisol is involved in the steroidogenesis pathway. Dihydrocortisol is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, and 17-alpha-hydroxylase deficiency (cyp17).
5beta-dihydrocortisol is a 17alpha-hydroxy-C21-steroid that is cortisol in which the 4-5 double bond has undergone formal hydrogenation to give the corresponding 5beta- steroid. It is a 21-hydroxy steroid, a 17alpha-hydroxy-C21-steroid, an 11beta-hydroxy steroid, a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a triol, a secondary alcohol, a diketone, a 20-oxo steroid and a tertiary alpha-hydroxy ketone.
5beta-dihydrocortisol is a 17alpha-hydroxy-C21-steroid that is cortisol in which the 4-5 double bond has undergone formal hydrogenation to give the corresponding 5beta- steroid. It is a 21-hydroxy steroid, a 17alpha-hydroxy-C21-steroid, an 11beta-hydroxy steroid, a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a triol, a secondary alcohol, a diketone, a 20-oxo steroid and a tertiary alpha-hydroxy ketone.
Brand Name:
Vulcanchem
CAS No.:
1482-50-4
VCID:
VC20844944
InChI:
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1
SMILES:
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Molecular Formula:
C₂₁H₃₂O₅
Molecular Weight:
364.5 g/mol
Dihydrocortisol
CAS No.: 1482-50-4
Cat. No.: VC20844944
Molecular Formula: C₂₁H₃₂O₅
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydrocortisol belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, dihydrocortisol is considered to be a steroid lipid molecule. Dihydrocortisol is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm. Dihydrocortisol participates in a number of enzymatic reactions. In particular, Dihydrocortisol can be converted into cortisol through its interaction with the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase. In addition, Dihydrocortisol can be biosynthesized from tetrahydrocortisol; which is catalyzed by the enzyme aldo-keto reductase family 1 member C4. In humans, dihydrocortisol is involved in the steroidogenesis pathway. Dihydrocortisol is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, and 17-alpha-hydroxylase deficiency (cyp17). 5beta-dihydrocortisol is a 17alpha-hydroxy-C21-steroid that is cortisol in which the 4-5 double bond has undergone formal hydrogenation to give the corresponding 5beta- steroid. It is a 21-hydroxy steroid, a 17alpha-hydroxy-C21-steroid, an 11beta-hydroxy steroid, a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a triol, a secondary alcohol, a diketone, a 20-oxo steroid and a tertiary alpha-hydroxy ketone. |
|---|---|
| CAS No. | 1482-50-4 |
| Molecular Formula | C₂₁H₃₂O₅ |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 |
| Standard InChI Key | ACSFOIGNUQUIGE-AIPUTVCKSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
| SMILES | CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
| Canonical SMILES | CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator